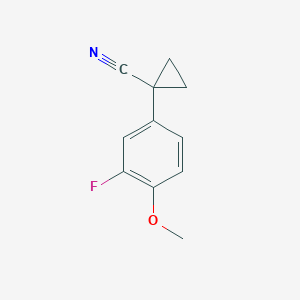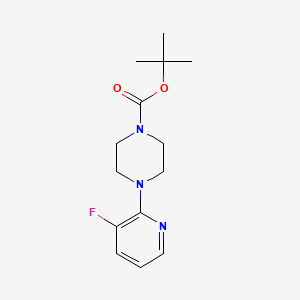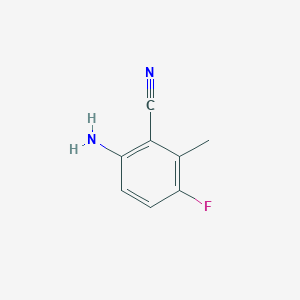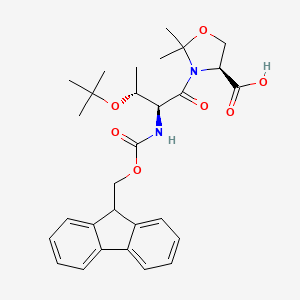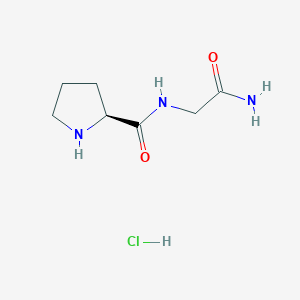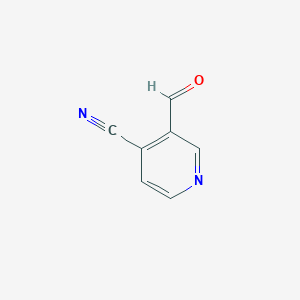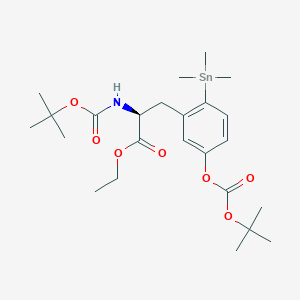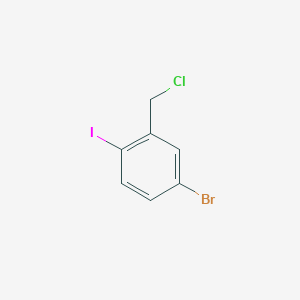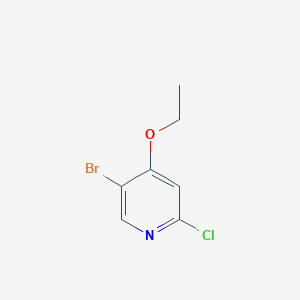
5-Bromo-2-chloro-4-ethoxypyridine
Übersicht
Beschreibung
5-Bromo-2-chloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H7BrClNO. It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-4-ethoxypyridine involves multiple steps. The process starts with potassium hydroxide and 18-crown-6 ether in toluene at 120 °C. This is followed by the addition of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and caesium carbonate in 1,4-dioxane and water under an inert atmosphere and reflux conditions. The next step involves lithium hydroxide monohydrate in water and tetrahydrofuran at 60 °C. This is followed by the addition of pyridine and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide at 25 °C. The final step involves the addition of trifluoroacetic acid in dichloromethane at 25 °C .Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-4-ethoxypyridine is 1S/C7H7BrClNO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 and the InChI key is LQKMQYWWXDYKCI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-chloro-4-ethoxypyridine is 236.5 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
5-Bromo-2-chloro-4-ethoxypyridine plays a role in various chemical reactions and synthesis processes. For instance, it has been used in the study of halogen atom migration in halogeno-derivatives of dihydroxypyridine. This includes the formation of compounds like 5-bromo-3-chloro-2,4-dihydroxypyridine through specific chlorination and bromination processes (Hertog & Schogt, 2010). Additionally, 5-Bromo-2-chloro-4-ethoxypyridine is involved in the synthesis of various substituted pyridines and pyrimidines, which have applications in medicinal chemistry (Wu et al., 2022).
Reaction with Amines
In the field of organic chemistry, 5-Bromo-2-chloro-4-ethoxypyridine has been studied for its reactions with amines. For example, it has been shown to react with potassium amide in liquid ammonia, leading to various rearrangements and the formation of different aminated products (Pieterse & Hertog, 2010).
Applications in Pharmacology
In pharmacological research, derivatives of 5-Bromo-2-chloro-4-ethoxypyridine have been utilized. For instance, the compound has been used in the synthesis of Dapagliflozin, a drug used in the treatment of diabetes (Jie Yafei, 2011).
Analytical Chemistry
In the realm of analytical chemistry, 5-Bromo-2-chloro-4-ethoxypyridine has been used in the development of extraction-photometric methods for determining trace amounts of indium in various objects (Ismailov et al., 2020).
Safety And Hazards
Zukünftige Richtungen
5-Bromo-2-chloro-4-ethoxypyridine is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy . This suggests that the compound could play a significant role in the development of new treatments for diabetes.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMQYWWXDYKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743669 | |
| Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-ethoxypyridine | |
CAS RN |
52311-48-5 | |
| Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

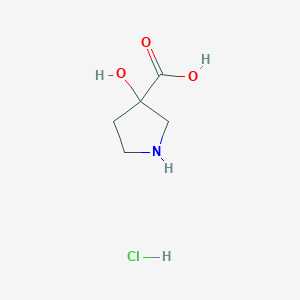
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)
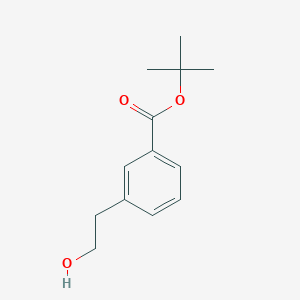

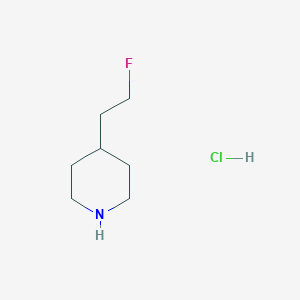
![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)
